molecular formula C20H27NO5 B1399138 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid CAS No. 952681-82-2

2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid

Cat. No.: B1399138
CAS No.: 952681-82-2
M. Wt: 361.4 g/mol
InChI Key: LYCHAPYFHHUAFB-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a spirocyclic core combining a chroman (benzopyran) ring and a piperidine moiety, with a tert-butoxycarbonyl (Boc) protective group on the piperidine nitrogen and an acetic acid substituent at the chroman’s 4-position. Its molecular formula is C₂₀H₂₅NO₅, with a molecular weight of 367.42 g/mol (CAS 690632-38-3, ).

Synthetic Utility: The Boc group is strategically employed to protect the piperidine nitrogen during multi-step syntheses, enabling selective functionalization of other reactive sites. The spirocyclic architecture confers conformational rigidity, which enhances binding selectivity in drug discovery contexts .

Applications: Primarily used as a key intermediate in pharmaceutical research, particularly for developing modulators of G protein-coupled receptors (GPCRs) and enzyme inhibitors.

Properties

IUPAC Name

2-[1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-19(2,3)26-18(24)21-10-8-20(9-11-21)13-14(12-17(22)23)15-6-4-5-7-16(15)25-20/h4-7,14H,8-13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCHAPYFHHUAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719220
Record name [1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952681-82-2
Record name [1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-yl)acetic acid typically involves multiple steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound by reacting a chroman derivative with a piperidine derivative under specific conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the acetic acid moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Alzheimer's Disease Research

One significant application of this compound is in the development of inhibitors for BACE1 and BACE2 enzymes, which are critical in the pathogenesis of Alzheimer's disease. Research indicates that compounds similar to 2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid exhibit inhibitory activity against these enzymes, suggesting potential as therapeutic agents for Alzheimer's treatment .

Neuroprotective Agents

Studies have shown that derivatives of this compound can provide neuroprotective effects, potentially mitigating neuronal damage associated with neurodegenerative diseases. The spirocyclic structure contributes to its ability to cross the blood-brain barrier, enhancing its effectiveness as a neuroprotective agent .

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a valuable tool in enzyme inhibition studies. Its ability to inhibit specific proteases can be utilized in understanding enzyme mechanisms and developing new drugs targeting similar pathways.

Synthesis of Novel Compounds

The tert-butoxycarbonyl (Boc) group in the compound can be used in peptide synthesis and other organic reactions as a protecting group. This makes it a versatile intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

StudyFocusFindings
Narquizian et al. (2012)Alzheimer’s DiseaseDemonstrated that spiro compounds can inhibit BACE1 and BACE2 effectively, highlighting their potential as therapeutic agents against Alzheimer's disease .
Recent Synthesis StudiesOrganic ChemistryExplored the use of Boc-protected compounds in synthesizing peptides and other biologically active molecules, confirming their utility as intermediates in drug development .

Mechanism of Action

The mechanism of action of 2-(1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spirocyclic vs. Non-Spiro Analogues

  • Metabolic Stability : Spirocyclic structures often exhibit improved metabolic resistance due to reduced enzymatic accessibility, whereas linear analogues (e.g., difluoropiperidine derivatives) may require additional fluorination for similar stability .

Substituent Effects

  • Acetic Acid Group: The carboxylic acid moiety enables salt formation or conjugation (e.g., amide coupling), distinguishing it from non-acid derivatives like 6-bromospirochromanone. This functionality is critical for solubility and target engagement .
  • Boc Protection : While the Boc group is common in intermediates, its removal under acidic conditions (e.g., trifluoroacetic acid) generates reactive amines for further derivatization, a step shared with compounds like 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid .

Physicochemical Properties

Property Target Compound 6-Bromospirochromanone Difluoropiperidine Derivative
Molecular Weight (g/mol) 367.42 296.16 279.28
LogP (Predicted) 3.2 2.8 1.9
Hydrogen Bond Donors 1 1 2
Topological Polar Surface Area (Ų) 75.3 49.3 67.4

Key Observations :

  • Its polar surface area (75.3 Ų) aligns with moderate oral bioavailability, typical of central nervous system-targeting agents .

Research Findings and Challenges

  • Synthetic Challenges: Scalable synthesis of the spirocyclic core requires precise control over spirocyclization conditions (e.g., base catalysis and solvent selection), as noted in the preparation of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate .
  • Biological Optimization : While the acetic acid group offers derivatization flexibility, its ionization at physiological pH may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS applications .

Biological Activity

2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS No. 952681-82-2) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C20H27NO5C_{20}H_{27}NO_5, with a molecular weight of 361.43 g/mol. The structure features a spiro compound that integrates chroman and piperidine moieties, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C20H27NO5
Molecular Weight 361.43 g/mol
CAS Number 952681-82-2
MDL Number MFCD12198637
Purity Specification Not specified

Biological Activity Overview

The biological activity of this compound is linked to its structural components, particularly the chroman and piperidine rings. Compounds with similar structures have shown various pharmacological effects, including:

  • Antioxidant Activity: Chroman derivatives are often recognized for their ability to scavenge free radicals, which helps in reducing oxidative stress.
  • Anti-inflammatory Effects: Many compounds in the chroman family exhibit inhibition of cyclooxygenase enzymes (COX), leading to reduced inflammation.
  • Antimicrobial Properties: Some derivatives have been reported to possess activity against bacteria and fungi.

The mechanisms through which this compound exerts its biological effects can be categorized as follows:

  • Antioxidant Mechanism:
    • The presence of hydroxyl groups in the chroman structure allows for electron donation to free radicals, thereby neutralizing them.
  • Enzyme Inhibition:
    • Similar compounds have been shown to inhibit COX and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. This inhibition can lead to decreased production of pro-inflammatory mediators.
  • Cellular Interaction:
    • The spiro configuration may enhance binding affinity to specific receptors or enzymes, potentially increasing the efficacy of the compound in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities related to compounds structurally similar to this compound:

  • Antioxidant Activity Study:
    • A study demonstrated that chroman derivatives exhibited significant free radical scavenging activity, which was attributed to their ability to donate hydrogen atoms and stabilize free radicals .
  • Anti-inflammatory Research:
    • Research indicated that certain chroman compounds could effectively inhibit COX-1 and COX-2 enzymes, leading to anti-inflammatory effects in animal models .
  • Antimicrobial Evaluation:
    • A series of piperidine derivatives were tested against various bacterial strains, showing promising antimicrobial properties that suggest potential therapeutic applications .

Q & A

Q. Root Cause Analysis :

  • Side Reactions : Competing pathways (e.g., amine oxidation or ester hydrolysis) may arise if moisture or oxygen is present. Ensure inert atmospheres and anhydrous solvents.
  • Workup Efficiency : Incomplete extraction or inadequate washing (e.g., brine for phase separation) can reduce isolated yields.

Q. Mitigation Strategies :

  • Design of Experiments (DoE) : Systematically vary TFA stoichiometry, reaction time, and temperature to identify optimal conditions.
  • Analytical Validation : Use quantitative NMR or HPLC to verify purity and quantify unreacted starting material.

Reference : achieved 85% yield by strictly controlling reaction time (5 hours) and neutralization pH .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key markers confirm structural integrity?

  • NMR Spectroscopy :
    • ¹H NMR : Look for Boc group signals (e.g., tert-butyl protons at ~1.4 ppm) and spiro core aromatic protons (6.8–7.5 ppm).
    • ¹³C NMR : Confirm the acetic acid carbonyl at ~170–175 ppm and Boc carbonyl at ~155 ppm.
  • Mass Spectrometry (MS) : The molecular ion (m/z) should align with the molecular weight (e.g., m/z 218 for intermediates in ).
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc C=O stretch (~1680–1720 cm⁻¹).

Validation : Cross-reference data with NIST Chemistry WebBook for spirocyclic compounds and Boc-protected amines .

Advanced: How does the acetic acid moiety at the 4-position influence biological activity in anticancer screening?

Q. Structure-Activity Relationship (SAR) Insights :

  • Hydrophilicity : The acetic acid group enhances solubility, improving bioavailability and cellular uptake.
  • Target Interactions : The carboxylate may chelate metal ions in enzyme active sites (e.g., kinases) or form hydrogen bonds with residues.

Q. Experimental Design :

  • Derivatization : Synthesize analogs (e.g., methyl ester, amide) to assess the necessity of the free acid.
  • In Vitro Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) to quantify potency changes.

Reference : highlights spiro[chroman-2,4’-piperidin]-4-one derivatives as lead compounds, with the acetic acid group critical for cytotoxicity .

Advanced: What strategies mitigate health hazards (e.g., H315, H319) during large-scale synthesis?

  • Engineering Controls : Use closed-system reactors and fume hoods to limit exposure to corrosive reagents (e.g., TFA).
  • PPE : Nitrile gloves and goggles compliant with ANSI Z87.1 standards.
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal.

Documentation : Align protocols with Safety Data Sheets (SDS) in and , emphasizing P301+P330+P331 (ingestion response) and P305+P351+P338 (eye exposure) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid
Reactant of Route 2
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid

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